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molecular formula C6H9N3O3 B1631152 Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1631152
M. Wt: 171.15 g/mol
InChI Key: HBZZNVISYFXCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951946B2

Procedure details

In an alternative procedure, compound 8 (33.3 g, 0.12 mol) is added portionwise to a 0° C. commercially available solution of hydrogen chloride in 1,4-dioxan (Aldrich, 4 M, 750 ml.) Compound 8 slowly dissolves to afford a clear yellow solution. After stirring for approximately 30 minutes, the reaction mixture turns cloudy. The starting material is consumed in about two hours, as determined by TLC on silica using methylene chloride:ethyl acetate (9:1) as the eluent. The reaction mixture is filtered and a colorless solid product is obtained. The solid is washed exhaustively with ether (1L) to afford 19.2 g (76%) of compound 9.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[O:14][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:12][N:11]=1)=O)(C)(C)C.Cl>O1CCOCC1>[NH2:8][CH2:9][C:10]1[O:14][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:12][N:11]=1

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=NN=C(O1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=NN=C(O1)C(=O)OCC
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for approximately 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
slowly dissolves
CUSTOM
Type
CUSTOM
Details
to afford a clear yellow solution
CUSTOM
Type
CUSTOM
Details
The starting material is consumed in about two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
a colorless solid product is obtained
WASH
Type
WASH
Details
The solid is washed exhaustively with ether (1L)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC1=NN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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